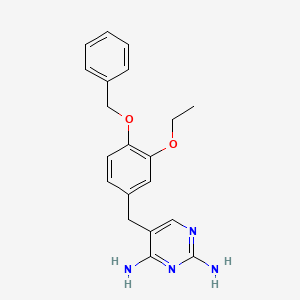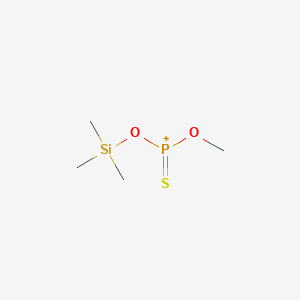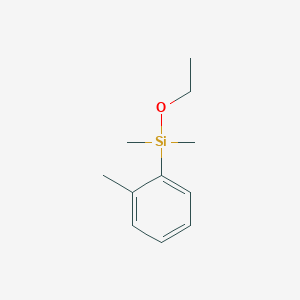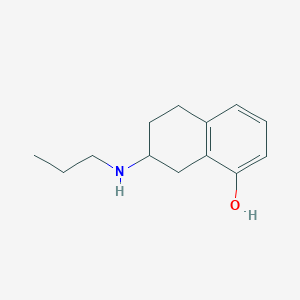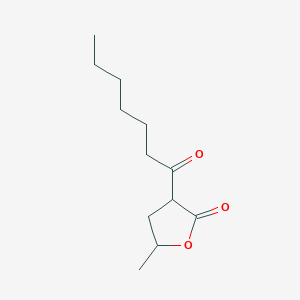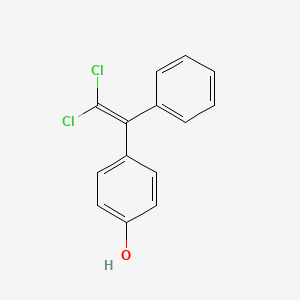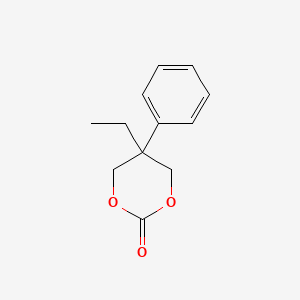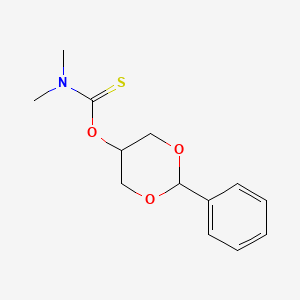
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate is a chemical compound that belongs to the class of carbamothioates This compound is characterized by the presence of a 1,3-dioxane ring substituted with a phenyl group and a dimethylcarbamothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate typically involves the reaction of 2-phenyl-1,3-dioxan-5-ol with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also helps in minimizing human error and improving safety.
化学反応の分析
Types of Reactions
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamothioates.
科学的研究の応用
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate.
Dimethylcarbamothioyl chloride: Another precursor used in the synthesis.
1,3-Dioxane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to the presence of both a 1,3-dioxane ring and a dimethylcarbamothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
105603-35-8 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC名 |
O-[(2-phenyl-1,3-dioxan-5-yl)] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H17NO3S/c1-14(2)13(18)17-11-8-15-12(16-9-11)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
InChIキー |
DQWKAUXQLANURH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)OC1COC(OC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
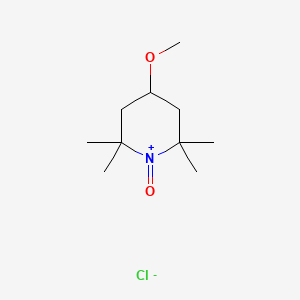
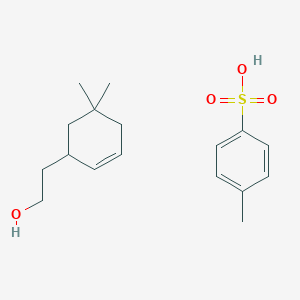
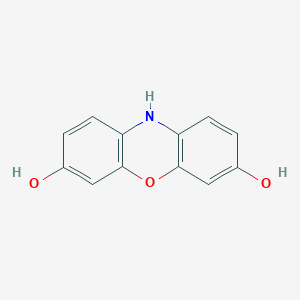

![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
